19:0 Phosphatidylcholine (PC): A Technical Guide for Lipidomics
19:0 Phosphatidylcholine (PC): A Technical Guide for Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipidomics, precision and accuracy are paramount. Among the vast array of lipid species, 19:0 Phosphatidylcholine (PC), also known as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, holds a unique and critical position. This technical guide provides an in-depth exploration of 19:0 PC, detailing its structure, its role as an internal standard in lipidomics, relevant experimental protocols, and its biological context.
Chemical Structure and Properties
19:0 PC is a saturated phospholipid with the chemical formula C46H92NO8P.[1] It consists of a glycerol backbone esterified to two nonadecanoic acid molecules at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. Nonadecanoic acid is a saturated fatty acid with a 19-carbon chain, making it an odd-chain fatty acid.[2][3][4] This structural feature is key to its utility in lipidomics.
The Role of 19:0 PC as an Internal Standard
The primary application of 19:0 PC in lipidomics is as an internal standard for the quantification of other phospholipids, particularly phosphatidylcholines.[5][6][7] Its suitability for this role stems from several key characteristics:
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Low Endogenous Abundance: Phospholipids containing odd-chain fatty acids like nonadecanoic acid are not highly abundant in most mammalian tissues. This ensures that the exogenously added 19:0 PC standard can be clearly distinguished from naturally occurring lipids in the sample.
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Chemical Similarity: As a phosphatidylcholine, 19:0 PC shares a similar chemical structure and ionization efficiency with other PC species being analyzed. This allows for accurate quantification by correcting for variations in sample extraction, processing, and instrument response.
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Commercial Availability: High-purity 19:0 PC is readily available from commercial suppliers, ensuring consistency and reliability in experimental setups.[3]
Quantitative Data
While endogenous levels of 19:0 PC are generally low, some studies have reported its detection in certain disease states. For instance, one study on type 2 diabetes mellitus (T2DM) observed markedly increased levels of PC (19:0/19:0) in the serum of T2DM patients compared to healthy controls.[8] Another study suggested a potential association between PC (19:0/19:0) and lung adenocarcinoma.[9] However, it is crucial to note that in many lipidomics studies, 19:0 PC is intentionally added as an internal standard, and its measured concentration reflects this addition rather than its endogenous level.[5][7][10]
The following table summarizes the use of 19:0 PC as an internal standard in various studies, highlighting the concentrations used.
| Application | Sample Matrix | Concentration of 19:0 PC Standard | Reference |
| Osteoarthritis Biomarker Detection | Human Plasma | 60 µg/mL | [5][7] |
| Rheumatoid Arthritis Lipid Profiling | Human Synovial Fluid | Not specified | [10] |
| Type 2 Diabetes Lipidomics | Human Serum | Not specified | [8] |
Experimental Protocols
Accurate quantification of phospholipids using 19:0 PC as an internal standard relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and analysis.
Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from studies performing lipidomics on human plasma and serum.
Materials:
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Plasma/Serum sample
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Internal Standard (IS) solution containing PC(19:0/19:0)
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Methanol (MeOH), HPLC grade
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Methyl-tert-butyl ether (MTBE), HPLC grade
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Ultrapure water
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Vortex mixer
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Centrifuge
Procedure:
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Thaw plasma/serum samples on ice.
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In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 20-50 µL).
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Add a defined volume of the internal standard solution containing a known concentration of PC(19:0/19:0).
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Add a volume of methanol (e.g., 150 µL) and vortex thoroughly for 30 seconds.
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Add a larger volume of MTBE (e.g., 500 µL) and vortex for 10 minutes at 4°C.
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Add a volume of ultrapure water (e.g., 150 µL) to induce phase separation.
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Vortex for 1 minute and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
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Dry the lipid extract under a stream of nitrogen gas.
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Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The reconstituted lipid extract is then analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer.
Typical LC-MS Parameters:
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Column: A C18 reversed-phase column is commonly used for separating different lipid species.
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Mobile Phases:
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Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an additive like ammonium formate or formic acid.
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Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.
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Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their polarity.
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Mass Spectrometry: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a wide range of lipid classes.
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Data Analysis: The peak area of the endogenous phospholipids is normalized to the peak area of the 19:0 PC internal standard to calculate their concentrations.
Visualizations
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing 19:0 PC as an internal standard.
Caption: A generalized workflow for lipidomics analysis.
Phosphatidylcholine Biosynthesis Pathways
While a specific signaling pathway directly involving 19:0 PC has not been extensively documented, it is synthesized and incorporated into membranes via the general phosphatidylcholine biosynthesis pathways. The two major pathways are the Kennedy pathway (de novo synthesis) and the Lands' cycle (remodeling). Odd-chain fatty acids like nonadecanoic acid can be incorporated during these processes.
Caption: Overview of Phosphatidylcholine Biosynthesis.
Biological Significance of Odd-Chain Fatty Acid Containing Phospholipids
The presence of odd-chain fatty acids in phospholipids, though in low amounts, is of growing interest. These lipids are derived from the diet or synthesized endogenously from propionyl-CoA.[11] While the specific signaling roles of 19:0 PC are not well-defined, the broader class of odd-chain fatty acids has been linked to various physiological and pathological processes. For instance, elevated levels of odd-chain fatty acids have been associated with conditions like vitamin B12 deficiency and gut dysbiosis.[11] Conversely, some studies suggest that certain odd-chain fatty acids may have beneficial effects. Further research is needed to fully elucidate the specific functions of phospholipids containing nonadecanoic acid.
Conclusion
19:0 Phosphatidylcholine is an indispensable tool in the field of lipidomics, primarily serving as a robust internal standard for the accurate quantification of phosphatidylcholines and other phospholipids. Its low endogenous abundance and chemical similarity to other PCs make it an ideal choice for correcting experimental variability. While its direct role in specific signaling pathways remains an area for further investigation, its utility in advancing our understanding of the lipidome is undeniable. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of lipid metabolism in health and disease.
References
- 1. larodan.com [larodan.com]
- 2. Human Metabolome Database: Showing metabocard for Nonadecanoic acid (HMDB0000772) [hmdb.ca]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]
- 5. med.und.edu [med.und.edu]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Causal association of plasma lipidome with lung carcinoma and mediating role of inflammatory proteins: evidence from Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.healthmatters.io [blog.healthmatters.io]
